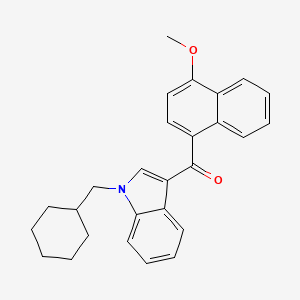

JWH 081-N-(cyclohexylmethyl) analog

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMENRXZOUBANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017576 | |

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373876-34-6 | |

| Record name | CHM-081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHM-081 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TK99424J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Jwh 081 N Cyclohexylmethyl Analog

Synthetic Methodologies for Naphthoylindole Core Structures

The synthesis of the core naphthoylindole structure, which forms the backbone of many synthetic cannabinoids including the JWH series, is typically achieved through established organic chemistry reactions. A primary and widely utilized method is the Friedel-Crafts acylation. chemicalbook.com This reaction involves the electrophilic substitution of an indole (B1671886) ring with a naphthoyl group.

In a common procedure, indole is reacted with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in a suitable solvent like toluene. chemicalbook.com The selection of the specific 1-naphthoyl chloride derivative (e.g., with substituents on the naphthalene (B1677914) ring) allows for the synthesis of various analogs.

An alternative pathway involves the preparation of an indolyl Grignard reagent. chemicalbook.com This is accomplished by treating indole with a methylmagnesium halide (e.g., methylmagnesium bromide) in an ethereal solvent. The resulting indolylmagnesium bromide is then reacted with the desired 1-naphthoyl chloride. chemicalbook.com This reaction proceeds to form the 3-(1-naphthoyl)indole (B1666303) intermediate. The yield of this intermediate can often be optimized by adjusting the molar ratios of the reactants and the purification method, which may include column chromatography or recrystallization. chemicalbook.com These foundational methods provide a versatile platform for producing a wide array of naphthoylindole compounds. nih.gov

Targeted Synthesis of N-(cyclohexylmethyl) Analogs

The synthesis of the specific JWH 081-N-(cyclohexylmethyl) analog, also known as (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, follows a logical, multi-step sequence building upon the core structure synthesis. dea.govlabchem.com.myglpbio.com

Precursor Compounds and Reaction Pathways

The synthesis can be logically divided into two principal stages:

Formation of the Naphthoylindole Intermediate: The first step involves the creation of the core structure, (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. This is achieved by the Friedel-Crafts acylation of indole with 4-methoxy-1-naphthoyl chloride. The 4-methoxy-1-naphthoyl chloride serves as the specific acylating agent required to produce the JWH-081 backbone.

N-Alkylation: The second crucial step is the N-alkylation of the previously synthesized intermediate. The indole nitrogen is deprotonated using a suitable base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The resulting anion is then reacted with an alkylating agent, which in this specific synthesis is cyclohexylmethyl bromide. This nucleophilic substitution reaction attaches the cyclohexylmethyl group to the indole nitrogen, yielding the final product, this compound. chemicalbook.comresearchgate.netnih.gov

Table 1: Key Precursors for Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| Indole | Starting heterocyclic core |

| 4-methoxy-1-naphthoyl chloride | Acylating agent to form the ketone linkage and introduce the methoxynaphthyl group |

| Cyclohexylmethyl bromide | Alkylating agent to introduce the N-cyclohexylmethyl substituent |

| Diethylaluminium chloride | Lewis acid catalyst for Friedel-Crafts acylation |

Purification Techniques for Synthetic Intermediates and Final Products

Purification is a critical stage in the synthesis to isolate the desired compound from unreacted precursors, by-products, and solvents. Several chromatographic techniques are employed for this purpose. chromatographyonline.com

Column Chromatography: This is the most common method for purifying both the intermediate and the final products in synthetic cannabinoid synthesis. chemicalbook.com Flash chromatography, a rapid form of column chromatography, is particularly effective. researchgate.netnih.govchromatographyonline.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (often a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate) is optimized to achieve efficient separation. chemicalbook.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful option. chromatographyonline.com Reversed-phase columns (e.g., C18) are frequently used, though the limited solubility of many cannabinoids in the required water-based mobile phases can present a challenge. chromatographyonline.com

Recrystallization: This technique can be used as a final purification step for solid compounds, provided a suitable solvent system can be found that dissolves the compound when hot but allows for the formation of high-purity crystals upon cooling. chemicalbook.com

Spectroscopic Characterization Techniques for Structural Confirmation

To unambiguously confirm the identity and structure of the synthesized this compound, a combination of modern spectroscopic methods is essential. dea.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for detailed structural elucidation, providing information on the chemical environment of individual protons and carbon atoms within the molecule. dea.govresearchgate.net For the this compound, a suite of NMR experiments is used. dea.govresearchgate.net

¹H NMR: The proton NMR spectrum provides key diagnostic signals. A characteristic downfield doublet observed at approximately 3.91 ppm corresponds to the methylene (B1212753) protons (CH₂) attached to the indole nitrogen. dea.gov The complex multiplets in the upfield region (around 0.93-1.73 ppm) are indicative of the protons on the cyclohexyl ring. researchgate.net Signals in the aromatic region, including distinct doublets at 6.84 and 7.67 ppm, help confirm the substitution pattern on the naphthyl ring. dea.gov

¹³C NMR: The carbon NMR spectrum confirms the number and type of carbon atoms. The chemical shifts confirm the presence of the cyclohexyl group, the indole core, the methoxy (B1213986) group, and the naphthoyl system. researchgate.net

2D NMR Experiments: To assign all signals definitively, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between adjacent protons (COSY) and between protons and the carbons they are attached to (HSQC for one-bond correlations, HMBC for two- and three-bond correlations), allowing for a complete and unambiguous mapping of the molecular structure. dea.govresearchgate.net

Table 2: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃) researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₂ (C1') | 3.91 (d) | 53.7 |

| Cyclohexyl (C2') | 1.55 – 1.73 (m) | 38.4 |

| Cyclohexyl (C3'/7') | 0.93 (m) | 31.0 |

| Naphthyl (C3'') | 6.84 (d) | 102.3 |

| Naphthyl (C2'') | 7.67 (d) | 122.7 |

| Methoxy (OCH₃) | 4.02 (s) | 55.7 |

Data extracted from Edmunds et al., Microgram Journal, 2013.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the precise molecular formula of the compound. For the this compound, HRMS would confirm the molecular formula as C₂₇H₂₇NO₂. dea.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): When analyzed by GC-MS with electron ionization (EI), the molecule fragments in a predictable way, producing a characteristic mass spectrum. dea.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 397. dea.govresearchgate.net The fragmentation pattern is key to identification. nih.gov

Table 3: Key Mass Spectral Fragments for this compound dea.gov

| m/z | Proposed Fragment Identity |

|---|---|

| 397 | Molecular Ion [M]⁺ |

| 314 | [M - C₆H₁₁]⁺, loss of the cyclohexyl radical |

| 240 | Cleavage of the methoxynaphthylene ring |

The combination of these EI-MS fragments provides a distinctive fingerprint for the molecule. dea.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to select a specific precursor ion (like m/z 185) and analyze its fragmentation, which is particularly useful for distinguishing between closely related positional isomers. nih.gov

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key information about its molecular structure. A study reporting the characterization of this compound utilized a Thermo Scientific Nicolet 6700 FTIR with a Smart iTR diamond ATR accessory, collecting data between 4000 cm⁻¹ and 550 cm⁻¹. jst.go.jp

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups. The presence of the ketone (C=O) group connecting the naphthalene and indole moieties gives rise to a strong absorption band in the range of 1630-1680 cm⁻¹. The C-O stretching of the methoxy group on the naphthalene ring is expected to produce a strong band around 1250 cm⁻¹. Aromatic C-H stretching vibrations from both the indole and naphthalene rings typically appear above 3000 cm⁻¹, while the C-H stretching of the cyclohexyl and methylene groups are observed in the 2850-2950 cm⁻¹ region. The C-N stretching of the N-alkylated indole is expected in the 1360-1310 cm⁻¹ range.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3100-3000 | Aromatic C-H | Stretching vibration of C-H bonds on the indole and naphthalene rings. |

| 2925-2850 | Aliphatic C-H | Stretching vibration of C-H bonds in the cyclohexylmethyl group. |

| 1680-1630 | C=O (Ketone) | Stretching vibration of the carbonyl group. |

| 1600, 1475 | Aromatic C=C | Stretching vibrations within the aromatic rings. |

| 1360-1310 | C-N | Stretching vibration of the bond between the indole nitrogen and the cyclohexylmethyl group. |

| 1250-1200 | C-O (Aryl ether) | Stretching vibration of the methoxy group on the naphthalene ring. |

Isomeric Differentiation and Regioisomeric Analysis

The differentiation of isomers is a critical aspect of forensic and analytical chemistry, particularly for synthetic cannabinoids where minor structural modifications can exist. For this compound, the primary isomers of concern are regioisomers, specifically those with the methoxy group at different positions on the naphthalene ring.

A study on the positional isomers of the parent compound, JWH-081, provides a robust methodology for the differentiation of these regioisomers using gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS). nih.gov These techniques are directly applicable to the N-(cyclohexylmethyl) analog.

In the analysis of JWH-081 isomers, electron ionization (EI) mass spectrometry in scan mode was capable of distinguishing three of the seven positional isomers: 2-methoxy, 7-methoxy, and 8-methoxy, based on their unique fragmentation patterns. nih.gov However, the remaining isomers, including the 3-methoxy, 5-methoxy, and 6-methoxy isomers, produced nearly identical EI spectra. nih.gov

For these indistinguishable isomers, tandem mass spectrometry (MS/MS) was employed. By selecting precursor ions, such as m/z 185 and 157, characteristic product ions were generated that allowed for their differentiation. nih.gov For instance, the 3-methoxy and 5-methoxy isomers yielded distinct product ions that enabled their unambiguous identification. While the product ion spectrum of the 6-methoxy isomer was similar to that of JWH-081 (the 4-methoxy isomer), the relative intensities of the ions were clearly different, allowing for their distinction. nih.gov

This combination of EI scan and MS/MS provides a powerful tool for the regioisomeric analysis of JWH-081 and its analogs, including the N-(cyclohexylmethyl) derivative. The fragmentation patterns are primarily influenced by the core naphthoylindole structure, and thus the methodologies developed for JWH-081 are directly relevant for the identification and differentiation of its N-substituted analogs.

In Vitro Receptor Pharmacology of Jwh 081 N Cyclohexylmethyl Analog

Cannabinoid Receptor Binding Affinity Studies

The primary mechanism for the pharmacological activity of synthetic cannabinoids like JWH 081-N-(cyclohexylmethyl) analog is their interaction with cannabinoid receptors. The binding affinity of this compound has been characterized through competitive radioligand binding assays.

Competitive Radioligand Binding Assays at Human Cannabinoid Receptor Type 1 (hCB1)

This compound demonstrates a high affinity for the hCB1 receptor. In competitive binding assays, this analog has shown a Ki value of 1.2 nM. Ki represents the inhibition constant, and a lower value indicates a higher binding affinity. For comparison, its parent compound, JWH 081, also exhibits a high affinity for the CB1 receptor, with a reported Ki of 1.2 ± 0.03 nM. diva-portal.org This suggests that the addition of the cyclohexylmethyl group to the N-position of the indole (B1671886) ring does not significantly alter the compound's potent binding to the CB1 receptor.

Competitive Radioligand Binding Assays at Human Cannabinoid Receptor Type 2 (hCB2)

In similar competitive radioligand binding assays, this compound displays a strong affinity for the hCB2 receptor, with a reported Ki value of 7.0 nM. mdpi.com In comparison, JWH 081 has a Ki of 12.4 ± 2.2 nM for the CB2 receptor. diva-portal.org This indicates that the N-(cyclohexylmethyl) analog possesses a somewhat higher affinity for the CB2 receptor than its parent compound.

Comparative Receptor Selectivity Profiles

Based on the reported Ki values, this compound is a non-selective cannabinoid receptor agonist, binding with high affinity to both CB1 and CB2 receptors. However, it displays a slight selectivity for the CB1 receptor over the CB2 receptor. The selectivity ratio (Ki CB2 / Ki CB1) for this compound is approximately 5.8. In contrast, JWH 081 is more selective for the CB1 receptor, with a selectivity ratio of about 10.3. diva-portal.org This suggests that the N-cyclohexylmethyl substitution slightly reduces the CB1 selectivity compared to the N-pentyl group in JWH 081.

Interactive Table of Cannabinoid Receptor Binding Affinities

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| This compound | 1.2 | 7.0 | 5.8 |

| JWH 081 | 1.2 | 12.4 | 10.3 |

Cannabinoid Receptor Functional Activity Assays

While binding affinity data indicates the strength of the interaction between a compound and a receptor, functional activity assays are necessary to determine the cellular response elicited by this binding. For G-protein coupled receptors like the cannabinoid receptors, common functional assays include [35S]GTPγS binding and adenylyl cyclase inhibition assays.

G-Protein Coupled Receptor (GPCR) Activation Quantification (e.g., [35S]GTPγS binding)

Data from [35S]GTPγS binding assays for this compound are not available in the reviewed scientific literature. This type of assay would quantify the extent to which the compound activates the G-protein signaling cascade upon binding to the cannabinoid receptors. Although JWH 081 is known to be a cannabinoid receptor agonist, specific potency (EC50) and efficacy (Emax) values for its N-(cyclohexylmethyl) analog from this assay are not publicly documented. scispace.com

Adenylyl Cyclase Inhibition Assays

Information regarding the effect of this compound on adenylyl cyclase activity is also not present in the available scientific literature. Cannabinoid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Quantitative data from adenylyl cyclase inhibition assays would be required to determine the functional potency and efficacy of this compound in modulating this downstream signaling pathway.

: Membrane Potential Assays

Specific data from membrane potential assays for this compound are not extensively available in peer-reviewed literature. However, based on the known pharmacology of its parent compound, JWH-081, which is a potent CB1 receptor agonist, it is anticipated that the N-(cyclohexylmethyl) analog would also modulate membrane potential in a manner consistent with CB1 receptor activation.

Cannabinoid receptor agonists, upon binding to CB1 receptors, which are G-protein coupled receptors (GPCRs), typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of various ion channels. A key effect of CB1 receptor activation in neurons is the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect on neurotransmission.

Therefore, it is hypothesized that in a suitable in vitro setting, such as cultured neuronal cells or brain slices, this compound would induce a hyperpolarization of the neuronal membrane, an effect that could be measured using techniques like patch-clamp electrophysiology or fluorescent membrane potential-sensitive dyes. The magnitude of this effect would be dependent on the compound's affinity and efficacy at the CB1 receptor.

Structure-Activity Relationships (SAR) of Cyclohexylmethyl Substitution

The substitution at the N-1 position of the indole ring is a critical determinant of the pharmacological activity of synthetic cannabinoids. The nature of this substituent significantly influences the compound's affinity for and efficacy at cannabinoid receptors.

Impact of N-1 Alkyl Chain Length and Cyclohexylmethyl Moiety on Receptor Interactions

Research into the SAR of naphthoylindoles has consistently demonstrated that the length and branching of the N-1 alkyl chain are pivotal for high-affinity binding to both CB1 and CB2 receptors. Generally, a linear alkyl chain of three to five carbons is optimal for CB1 receptor affinity. The introduction of a bulky, lipophilic group such as a cyclohexylmethyl moiety at the N-1 position represents a significant structural modification.

The cyclohexyl group is a bulky, non-polar substituent that can influence receptor binding in several ways:

Steric Interactions: The size and conformation of the cyclohexylmethyl group can either enhance or hinder the fit of the ligand within the binding pocket of the cannabinoid receptors. The binding pocket of the CB1 receptor is known to be flexible and can accommodate a variety of ligand shapes. The cyclohexyl group may establish favorable van der Waals interactions with hydrophobic residues within the receptor, potentially increasing binding affinity.

Conformational Effects: The presence of the cyclohexyl ring can restrict the conformational freedom of the N-1 side chain, potentially locking the molecule into a conformation that is more or less favorable for receptor binding.

Comparative Analysis with Parent JWH Compounds (e.g., JWH-081, JWH-018)

A comparative analysis of this compound with its parent compounds, JWH-081 and the related JWH-018, highlights the importance of the N-1 substituent.

JWH-081 features a linear pentyl chain at the N-1 position and exhibits high affinity for the CB1 receptor. nih.gov Its binding affinity (Ki) for the human CB1 receptor is reported to be 1.2 nM, with a Ki of 12.4 nM for the human CB2 receptor, making it somewhat selective for the CB1 receptor. nih.gov

JWH-018 , another closely related naphthoylindole, also has an N-1 pentyl chain. It is a potent agonist at both CB1 and CB2 receptors, with reported Ki values of 9.00 nM for CB1 and 2.94 nM for CB2.

The replacement of the N-1 pentyl chain in JWH-081 with a cyclohexylmethyl group in its analog would be expected to alter its pharmacological profile. Without experimental data, it is difficult to predict the precise change in affinity and efficacy. However, based on the SAR of similar compounds, it is plausible that the N-cyclohexylmethyl substitution could maintain or even enhance affinity for the cannabinoid receptors due to favorable hydrophobic interactions within the binding pocket. The increased steric bulk of the cyclohexylmethyl group compared to a linear pentyl chain might also influence the functional activity (efficacy) of the compound.

In Vitro Efficacy Determination at Cannabinoid Receptors

The in vitro efficacy of a synthetic cannabinoid is a measure of its ability to activate the cannabinoid receptors upon binding and initiate a cellular response. This is typically determined using functional assays, such as GTPγS binding assays or cAMP accumulation assays.

For JWH-081, it is established as a potent CB1 receptor agonist. nih.gov This means it not only binds to the receptor with high affinity but also effectively activates it, leading to the downstream signaling events characteristic of cannabinoid receptor activation.

The in vitro efficacy of This compound has not been reported in the scientific literature. However, it is reasonable to hypothesize that it would also act as an agonist at cannabinoid receptors, similar to its parent compound. The degree of its efficacy (i.e., whether it is a full or partial agonist) would depend on the specific conformational changes induced in the receptor upon binding. The bulky cyclohexylmethyl group could potentially stabilize a receptor conformation that leads to a different level of G-protein activation compared to the N-pentyl chain of JWH-081. A study on a JWH-018 analog with a cyclohexylmethyl substitution found it to be a full agonist at both CB1 and CB2 receptors with high potency. This suggests that the N-cyclohexylmethyl moiety is compatible with potent agonistic activity in the naphthoylindole series.

In Vitro Metabolism and Biotransformation of Jwh 081 N Cyclohexylmethyl Analog

Identification of Metabolic Pathways in Hepatic Microsomal Systems

The metabolism of JWH 081-N-(cyclohexylmethyl) analog is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have been instrumental in elucidating the primary metabolic pathways, which mainly involve Phase I biotransformations.

Phase I Biotransformations (e.g., Hydroxylation, O-Demethylation, N-Dealkylation)

Phase I metabolism of this compound involves several key reactions:

Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids. For the this compound, hydroxylation can occur at multiple positions on the molecule. This includes hydroxylation of the naphthalene (B1677914) ring system, the indole (B1671886) moiety, and the cyclohexyl ring. Studies on the structurally similar JWH-018 have shown that monohydroxylation is a predominant reaction. nih.govnih.gov Dihydroxylation and trihydroxylation have also been observed with related compounds. nih.govresearchgate.net

O-Demethylation: While the parent compound JWH-081 contains a methoxy (B1213986) group on the naphthalene ring, studies have indicated that O-demethylation is not a significant metabolic pathway for it. nih.gov This is in contrast to some other methoxy-containing synthetic cannabinoids like RCS-4, where O-demethylated metabolites have been detected. nih.gov

N-Dealkylation: The removal of the N-cyclohexylmethyl group is another potential metabolic route. N-dealkylation is a common metabolic pathway for many synthetic cannabinoids, including JWH-018. nih.govnih.gov This process would result in a metabolite lacking the cyclohexylmethyl substituent.

Role of Cytochrome P450 Enzymes in Oxidative Metabolism

The oxidative metabolism of synthetic cannabinoids is primarily mediated by various cytochrome P450 enzymes. While specific studies on this compound are limited, data from related compounds provide significant insights. For instance, the metabolism of JWH-018 has been shown to be catalyzed by several CYP isoforms, with CYP2C9 and CYP1A2 being major contributors to its oxidation. nih.govnih.gov Other isoforms like CYP2C19 and CYP2D6 may also play a role, though likely to a lesser extent. nih.gov It is highly probable that these same enzymes are involved in the metabolism of the this compound due to structural similarities.

Characterization of Metabolite Structures

The identification and structural elucidation of the metabolites of this compound rely on advanced analytical techniques.

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone for identifying metabolites in complex biological matrices. dea.gov This technique allows for the detection of metabolites at very low concentrations and provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. The fragmentation patterns observed in the mass spectra help in pinpointing the sites of metabolic modification, such as hydroxylation or dealkylation. dea.govnih.gov For example, a characteristic mass shift can indicate the addition of a hydroxyl group.

Nuclear Magnetic Resonance Spectroscopy for Metabolite Structural Elucidation

While HRMS is powerful for metabolite profiling, nuclear magnetic resonance (NMR) spectroscopy is often required for the definitive structural elucidation of novel metabolites. dea.govnih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of the location of metabolic changes. This is particularly important for distinguishing between isomers, such as different positional isomers of a hydroxylated metabolite. The use of both 1H and 13C NMR experiments is essential for complete structural assignment. dea.gov

Comparative Metabolic Patterns with Related Synthetic Cannabinoid Analogs

The metabolic pathways of this compound can be better understood by comparing them with those of other structurally related synthetic cannabinoids.

JWH-018, one of the most well-studied synthetic cannabinoids, shares the same naphthoylindole core as the this compound. The metabolism of JWH-018 is characterized by extensive hydroxylation on the indole ring and the N-alkyl chain, as well as N-dealkylation and carboxylation of the alkyl chain. nih.govnih.gov These metabolic routes are likely to be mirrored in the metabolism of the this compound.

However, the presence of the cyclohexylmethyl group instead of a linear alkyl chain introduces potential differences. The bulky cyclohexyl ring may influence the enzymatic activity and lead to different hydroxylation patterns compared to linear alkyl chains. For instance, hydroxylation can occur on the cyclohexane (B81311) ring itself.

The table below summarizes the common metabolic pathways for related synthetic cannabinoids, providing a predictive framework for the metabolism of this compound.

| Metabolic Pathway | JWH-018 | JWH-073 | JWH-081 | This compound (Predicted) |

| Monohydroxylation | Yes nih.govnih.gov | Yes nih.gov | Yes caymanchem.com | Yes |

| Dihydroxylation | Yes nih.gov | Yes nih.gov | Likely | Yes |

| N-Dealkylation | Yes nih.govnih.gov | Yes nih.gov | Likely | Yes |

| Carboxylation | Yes nih.gov | Yes nih.gov | Likely | Yes |

| O-Demethylation | N/A | N/A | No nih.gov | N/A |

| Cyclohexyl Hydroxylation | N/A | N/A | N/A | Yes |

Table 1: Comparison of Metabolic Pathways of Related Synthetic Cannabinoids

Challenges in Metabolite Identification for Novel Synthetic Cannabinoids

The identification of metabolites for novel synthetic cannabinoids like the JWH-081-N-(cyclohexylmethyl) analog presents a significant analytical challenge for forensic and toxicological laboratories. These challenges stem from several factors inherent to the nature of these designer drugs.

A primary difficulty is the sheer number and structural diversity of new synthetic cannabinoids that are continuously being synthesized and appearing on the illicit drug market. frontiersin.orgoup.com This rapid evolution means that analytical methods must be constantly updated to detect new compounds and their metabolites. nih.gov

Furthermore, synthetic cannabinoids are often extensively metabolized, with the parent compound frequently being present at very low or undetectable concentrations in urine samples. researchgate.netnews-medical.net Consequently, the detection of metabolites is crucial for confirming exposure. However, the large number of potential metabolites for each new compound makes it difficult to identify the most suitable and reliable biomarker for routine screening. frontiersin.orgnih.gov

Another significant hurdle is the lack of commercially available certified reference standards for the metabolites of novel synthetic cannabinoids. frontiersin.orgnih.gov These reference materials are essential for the validation of analytical methods and for confirming the identity of a metabolite in a biological sample. In their absence, researchers often rely on in vitro metabolism studies using human liver microsomes or hepatocytes to generate and tentatively identify metabolites. news-medical.netresearchgate.net However, the metabolite profile generated in vitro may not always perfectly mirror the in vivo metabolism.

The complexity of biological matrices such as urine and blood also poses a challenge. nih.gov Sample preparation techniques like enzymatic hydrolysis, liquid-liquid extraction, or solid-phase extraction are often required to isolate the metabolites from interfering substances before analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Finally, some structurally similar synthetic cannabinoids can produce identical or isobaric metabolites, making it difficult to determine which specific parent compound was consumed. frontiersin.org This is particularly problematic from a legal standpoint, as different synthetic cannabinoid analogs may have different legal statuses. frontiersin.org High-resolution mass spectrometry can be a valuable tool in these cases to differentiate between compounds with the same nominal mass. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Jwh 081 N Cyclohexylmethyl Analog

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of analyzing complex mixtures containing synthetic cannabinoids. By separating the target analyte from matrix interferences and other related compounds, these methods ensure the accuracy of subsequent detection and quantification.

Gas chromatography is a widely employed technique for the analysis of volatile and thermally stable compounds, including many synthetic cannabinoids. For analogs like JWH 081, GC-based methods provide high-resolution separation. In the analysis of structurally similar compounds such as the positional isomers of JWH-081, GC coupled with mass spectrometry (GC-MS) has proven effective in differentiating between them nih.gov. A study analyzing 62 synthetic cannabinoids, including JWH-081, utilized a DB-5MS fused-silica capillary column, demonstrating the utility of such stationary phases for this class of compounds nih.gov.

Table 1: Illustrative GC Parameters for Synthetic Cannabinoid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5MS fused-silica capillary (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Injector Temperature | 230 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

Liquid chromatography is particularly advantageous for the analysis of less volatile or thermally labile synthetic cannabinoids. Method development often focuses on optimizing the mobile phase composition to enhance separation efficiency and, crucially, the sensitivity of mass spectrometric detection. A study on various "Spice" compounds demonstrated that the choice of mobile phase additive significantly impacts ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) sigmaaldrich.com. The investigation found that mobile phases containing formate, such as ammonium (B1175870) formate, generally yielded a better analyte response compared to those with acetate (B1210297) sigmaaldrich.com. For the separation of five representative synthetic cannabinoids, an Ascentis Express F5 column provided the best resolution under isocratic conditions sigmaaldrich.com.

For the purpose of structural elucidation or the preparation of reference standards, flash chromatography serves as a rapid and effective technique for isolating specific synthetic cannabinoids from complex mixtures like "herbal blends" or synthesis reaction products. This purification method was successfully applied to isolate the cyclohexyl methyl derivative of JWH-018 from a seized herbal mixture, enabling its subsequent characterization by spectroscopic methods nih.govresearchgate.net. The process allows for the separation of gram-scale quantities of the target compound, making it an invaluable tool in forensic chemistry and for researchers synthesizing new analogs researchgate.netdntb.gov.ua.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the definitive technique for the identification of synthetic cannabinoids due to its high specificity and sensitivity. When coupled with a chromatographic inlet, it provides powerful analytical systems capable of detecting trace amounts of target compounds.

GC-MS is a benchmark technique in forensic laboratories for the identification of synthetic cannabinoids uniroma1.it. In its standard electron ionization (EI) mode, GC-MS provides characteristic fragmentation patterns that can be used for library matching and identification. However, for some synthetic cannabinoids, the molecular ion peak may be weak or absent in EI spectra, complicating the determination of the molecular weight nih.gov.

In a study of a compound structurally similar to JWH-081, specifically (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynapthalen-1-yl)methanone, GC-MS analysis revealed a mass spectrum with a base peak at m/z 397, corresponding to the molecular ion. dea.gov. Key fragment ions were observed at m/z 314 (resulting from the cleavage of the cyclohexane (B81311) ring), m/z 185 (from the cleavage between the indole (B1671886) and ketone carbons), and m/z 240 dea.gov. This fragmentation pattern is indicative of the naphthoylindole structure with a cyclohexylmethyl substituent.

For closely related isomers of JWH-081 that produce nearly identical EI spectra, tandem mass spectrometry (GC-MS/MS) offers a solution. By selecting specific precursor ions and monitoring their fragmentation products, it is possible to differentiate between isomers that are otherwise indistinguishable by conventional GC-MS nih.gov.

Table 3: Key Mass Fragments for a JWH-081 Analog

| m/z | Interpretation | Source |

|---|---|---|

| 397 | Molecular Ion [M]+ (Base Peak) | dea.gov |

| 314 | [M - C6H11]+ (Loss of cyclohexyl moiety) | dea.gov |

| 240 | N/A | dea.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of synthetic cannabinoids in biological matrices like plasma and urine, owing to its exceptional sensitivity and selectivity nih.gov. This technique can detect parental synthetic cannabinoids at very low concentrations, often in the sub-nanogram per milliliter range nih.gov. The high sensitivity of LC-MS/MS is critical as many synthetic cannabinoids are potent and appear at low levels in biological fluids nih.gov. The development of LC-MS/MS methods is essential for keeping pace with the constant emergence of new psychoactive substances and for providing the necessary analytical tools for intoxication cases uniroma1.it. The optimization of mobile phase components, as discussed in the LC method development section, is paramount for maximizing signal intensity and achieving the lowest possible limits of detection sigmaaldrich.com.

High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight (QTOF-MS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for identifying unknown substances by providing highly accurate mass measurements, which in turn allows for the determination of elemental compositions. researchgate.net This capability is crucial for distinguishing between a multitude of structurally similar synthetic cannabinoids. Quadrupole Time-of-Flight (QTOF-MS), a hybrid mass spectrometry technique, couples a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination allows for the selection of a specific precursor ion and the subsequent high-resolution analysis of its fragment ions. nih.gov

The general workflow for identifying an unknown compound like JWH-081-N-(cyclohexylmethyl) analog using LC-QTOF-MS involves initial separation by liquid chromatography, followed by ionization and detection in the mass spectrometer. The instrument operates in full-scan mode to acquire high-resolution mass spectra of all ionizable compounds in the sample. The resulting accurate mass data is then used to generate possible elemental formulas, which can be compared against spectral libraries and databases for tentative identification. nih.govuni-mainz.de The high mass accuracy of QTOF-MS significantly narrows down the number of potential candidates for an unknown peak. researchgate.net

For instance, in the analysis of herbal blends, UHPLC-QTOF-MS has been successfully used to screen for a large number of synthetic cannabinoids by creating a customized database of exact masses for parent and product ions. nih.gov When a potential match is found, collision-induced dissociation is used to obtain fragment ions, which are then compared to the database for tentative identification. nih.gov This approach has proven effective in identifying previously unreported synthetic cannabinoids in forensic casework. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of synthetic cannabinoids and the differentiation of isomers. nih.gov In an MS/MS experiment, a specific precursor ion, such as the protonated molecular ion of JWH-081-N-(cyclohexylmethyl) analog, is selected and then fragmented. The resulting pattern of fragment ions provides a structural fingerprint of the molecule. mdpi.com

The fragmentation of synthetic cannabinoids typically occurs at predictable locations within the molecule, such as the bonds linking the core indole or indazole structure, the linker, and the side chain. For a JWH-081 analog, characteristic fragment ions would correspond to the naphthoyl group and the indole-cyclohexylmethyl moiety. dea.gov

Isomer differentiation is a significant challenge in forensic toxicology, as isomers often exhibit similar chromatographic behavior and mass spectra. nih.govnih.gov However, MS/MS can often distinguish between positional isomers by subtle differences in their fragmentation patterns and the relative intensities of their product ions. nih.gov For example, a study on the positional isomers of JWH-081 demonstrated that while some isomers had nearly identical electron ionization (EI) mass spectra, they could be differentiated using GC-MS/MS by selecting specific precursor ions and analyzing the resulting product ion spectra. nih.gov The relative intensities of the fragment ions were key to distinguishing the isomers. nih.gov

Table 1: Potential Diagnostic Fragment Ions for JWH-081-N-(cyclohexylmethyl) analog in MS/MS

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Corresponding Structural Moiety |

| [M+H]⁺ | 185 | 4-methoxynaphthoyl |

| [M+H]⁺ | 240 | 1-(cyclohexylmethyl)-1H-indole |

| [M+H]⁺ | 314 | Loss of the cyclohexyl ring |

This table is illustrative and based on the fragmentation of similar JWH compounds. Actual fragmentation would require experimental verification.

Spectroscopic Characterization in Analytical Workflows

Gas Chromatography-Solid State Infrared Spectroscopy (GC-sIR) offers a complementary analytical approach to mass spectrometry by providing information about the functional groups present in a molecule. researchgate.net In this technique, compounds separated by GC are deposited onto a disc transparent to infrared radiation, and an IR spectrum is obtained for each compound. ascld.org This method is particularly valuable for differentiating isomers that may produce similar mass spectra. researchgate.netwiley.com

The solid-phase IR spectrum of JWH-081-N-(cyclohexylmethyl) analog would display characteristic absorption bands for its key functional groups.

Table 2: Predicted IR Absorption Bands for JWH-081-N-(cyclohexylmethyl) analog

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Carbonyl (Ketone) C=O Stretch | 1700-1665 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (ether) | 1260-1000 |

The combination of chromatographic separation with infrared detection provides a high degree of specificity, which is essential for the conclusive identification of new psychoactive substances. unodc.org

Development of Reference Analytical Standards and Spectral Libraries

The accurate identification of JWH-081-N-(cyclohexylmethyl) analog and other new psychoactive substances is critically dependent on the availability of certified reference materials and comprehensive spectral libraries. unodc.orgcaymanchem.com Forensic laboratories rely on these resources to confirm the identity of unknown substances found in seized materials and biological samples. caymanchem.com

The development of a reference standard involves the chemical synthesis of the compound, followed by rigorous purification and characterization to confirm its structure and purity. This characterization is typically achieved using a combination of analytical techniques, including NMR, mass spectrometry, and infrared spectroscopy. dea.gov

Once a reference standard is available, its analytical data, including retention time, mass spectra (HRMS and MS/MS), and infrared spectrum, can be added to spectral libraries. wiley.com These libraries are essential tools for screening and identifying compounds in routine forensic analysis. Several initiatives, including crowd-sourced databases, are underway to expand these libraries to keep pace with the constant emergence of new synthetic drugs. oup.com Commercial vendors also provide analytical standards and libraries for a wide range of synthetic cannabinoids. caymanchem.comcaymanchem.comcaymanchem.comlgcstandards.com The availability of a reference standard for JWH-081-N-(cyclohexylmethyl) analog is noted from some suppliers, facilitating its identification by analytical laboratories. labchem.com.mylgcstandards.com

Prevalence and Identification of Jwh 081 N Cyclohexylmethyl Analog in Research and Monitoring Programs

Analytical Surveys of Synthetic Cannabinoids in Research Materials

JWH 081-N-(cyclohexylmethyl) analog is recognized primarily as a research chemical and analytical standard, which is available from commercial suppliers for forensic and research purposes. bioscience.co.ukcaymanchem.com Its presence in seized materials indicates its use as a recreational drug. One notable identification was in a herbal mixture branded "Northern Lights Skunk," where it was found as the sole synthetic cannabinoid present. dea.gov This finding was significant as it facilitated the isolation and detailed characterization of the compound. While comprehensive quantitative data on its prevalence in comparison to other synthetic cannabinoids is not extensively documented in large-scale epidemiological studies, its availability and detection in street products confirm its circulation in the illicit drug market. The pure form of the compound is typically a crystalline solid. bioscience.co.uk

Methodologies for Screening and Confirmation in Seized Materials

The identification of novel synthetic cannabinoids like this compound from complex matrices such as herbal mixtures presents a significant analytical challenge. dea.gov A multi-step approach involving both screening and confirmatory techniques is essential for unambiguous identification.

Initial screening of a suspected sample may involve colorimetric tests, though these are often not specific. nih.gov Therefore, chromatographic techniques coupled with mass spectrometry are the primary tools for both screening and confirmation.

A typical workflow for the identification of this compound in seized plant material includes:

Sample Preparation: Extraction of the analyte from the herbal matrix using an organic solvent.

Screening with Gas Chromatography-Mass Spectrometry (GC-MS): This is a common initial step. The mass spectrum of this compound shows characteristic fragmentation patterns. Key fragments include ions at m/z 314, resulting from the cleavage of the cyclohexane (B81311) ring, and m/z 185, from the cleavage of the bond between the indole (B1671886) and ketone carbons. Another significant ion is observed at m/z 240, which corresponds to the methoxynaphthylene ring. dea.gov

Confirmation with High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry provides a more definitive identification by determining the accurate mass of the molecule, which helps in elucidating its elemental composition. dea.gov

Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy: In cases of novel compound identification, NMR is indispensable for complete structural characterization. For this compound, key signals in the ¹H NMR spectrum, such as a downfield doublet due to the N-bound methylene (B1212753) protons, are crucial for confirming the cyclohexylmethyl group's position. dea.gov

The UV-Vis spectrum of this compound shows two major peaks at λmax = 212.7 and 320.7 nm, which are very similar to its parent compound, JWH-081. dea.gov

Table 1: Analytical Techniques for the Identification of this compound

| Technique | Purpose | Key Findings/Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Screening and initial identification | Characteristic fragment ions at m/z 314, 185, and 240. |

| High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation and accurate mass determination | Provides high-resolution mass data for elemental composition analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms, including the cyclohexylmethyl substituent. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Preliminary characterization | Shows characteristic absorbance peaks at approximately 213 nm and 321 nm. |

Trends in the Emergence and Co-occurrence of this compound with Other Synthetic Cannabinoids

The emergence of this compound is a clear example of the trend of modifying existing SCRA structures to create new, unscheduled substances. By replacing the N-pentyl group of JWH 081 with a cyclohexylmethyl group, manufacturers create a compound that may have different pharmacological properties and, for a time, may evade legal control. caymanchem.com

It is a common phenomenon for herbal products, often sold as "spice" or "Kronic," to contain a mixture of multiple synthetic cannabinoids. While the reported instance of this compound in "Northern Lights Skunk" indicated it was the sole active ingredient, it is plausible that it co-occurs with other SCRAs in different products. dea.gov Monitoring programs often find that the composition of these illicit products is inconsistent, with the active ingredients changing frequently in response to legislative actions. unodc.org This constant evolution makes it difficult to track the prevalence and co-occurrence of any single compound over time.

Analytical Challenges in the Monitoring of Rapidly Evolving SCRA Structures

The continuous introduction of new SCRAs like this compound poses significant challenges for forensic and toxicology laboratories. These challenges are multifaceted and include:

Lack of Reference Standards: The identification of a new compound is heavily reliant on the availability of a certified reference standard for comparison. While this compound is available as a research standard, newly synthesized analogs may not have readily available standards, complicating their initial identification.

Isomeric Compounds: A major challenge is the differentiation of positional isomers. For the parent compound, JWH-081, numerous positional isomers exist (e.g., with the methoxy (B1213986) group at different positions on the naphthyl ring). These isomers can have very similar mass spectra, making their distinction by GC-MS alone difficult. nih.gov Tandem mass spectrometry (MS/MS) techniques are often required to differentiate between such closely related structures by analyzing their unique product ion spectra. nih.gov This issue of isomerism is a critical consideration for the N-(cyclohexylmethyl) analog as well.

Complex Matrices: Seized materials are often complex mixtures of plant matter, bulking agents, and multiple psychoactive substances. This can lead to matrix effects and co-elution of compounds, which can interfere with the analysis and require sophisticated chromatographic methods and sample preparation techniques to overcome.

Rapid Evolution: The sheer speed at which new analogs appear means that analytical methods must be constantly updated. Laboratories need to employ non-targeted screening approaches to detect unknown compounds and maintain comprehensive and up-to-date spectral libraries. dea.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding of JWH 081-N-(cyclohexylmethyl) Analog

This compound, also known by its chemical name (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a synthetic cannabinoid and a structural analog of JWH-081. dea.govchemicalbook.com The defining structural modification in this analog is the substitution of the N-pentyl chain of the parent compound, JWH-081, with a cyclohexylmethyl group. chemicalbook.comlabchem.com.mylabchem.com.my This compound belongs to the naphthoylindole family of synthetic cannabinoids, which are known for their high affinity for the cannabinoid receptors CB1 and CB2. dea.govdiva-portal.org

The primary academic understanding of this specific analog stems from its identification and characterization in forensic and research contexts. labchem.com.mylabchem.com.my It has been detected in herbal mixtures sold as "legal highs," necessitating its structural elucidation by forensic laboratories. dea.gov The identification process has relied on advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. dea.gov Mass spectral analysis reveals a fragmentation pattern with similarities to JWH-081, notably a base peak at m/z 397 and key ions at m/z 314, 240, and 185, which correspond to the cleavage of the cyclohexylmethyl group and other characteristic fragments of the naphthoylindole structure. dea.gov

Pharmacologically, it is classified as a cannabimimetic, implying it mimics the effects of natural cannabinoids by acting as an agonist at cannabinoid receptors. dea.govglpbio.com While its parent compound, JWH-081, is a potent cannabinoid agonist with a high affinity for the CB1 receptor (Ki of 1.2 nM) and a tenfold lower affinity for the CB2 receptor (Ki of 12.4 nM), the specific binding affinities and efficacy of the N-(cyclohexylmethyl) analog have not been extensively reported in peer-reviewed literature. glpbio.comwikipedia.org The compound is primarily available as a research chemical and analytical standard for use in forensic and scientific laboratories. labchem.com.mybiomall.in

Gaps in Foundational Chemical and Pharmacological Research

Despite its identification, significant gaps persist in the foundational scientific knowledge regarding this compound. The rapid emergence of new synthetic cannabinoid receptor agonists (SCRAs) often outpaces comprehensive pharmacological and toxicological evaluation. earthynow.com

Key research gaps include:

Receptor Binding Affinity and Efficacy: There is a lack of published, in-depth studies detailing the binding affinities and functional activities of this compound at CB1 and CB2 receptors. While its cannabimimetic properties are inferred from its structure, empirical data is needed to quantify its potency and efficacy relative to its parent compound and other SCRAs. otago.ac.nz

Metabolism and Pharmacokinetics: The metabolic fate of this analog in humans is largely uncharacterized. Identifying its primary phase I and phase II metabolites is crucial for developing reliable methods for its detection in biological samples and for understanding its duration of action and potential for toxicity from metabolites. diva-portal.orgresearchgate.net

Toxicology Profile: Comprehensive toxicological data, particularly regarding its neurotoxicity, is absent. Studies on the parent compound, JWH-081, have suggested potential neurotoxic effects at high doses in animal models, but it is unknown if the N-(cyclohexylmethyl) analog shares this liability. nih.gov The lack of information on its broader systemic toxicity presents a significant challenge.

Structure-Activity Relationship (SAR): While the substitution of the alkyl chain is a common modification among synthetic cannabinoids, the specific impact of the cyclohexylmethyl group on the pharmacological profile of JWH-081 has not been systematically studied. unodc.org Elucidating these SARs is fundamental to predicting the properties of newly emerging analogs.

Prospective Methodological Advancements in SCRA Analysis

The continuous evolution of SCRAs necessitates parallel advancements in analytical methodologies for their detection and characterization. Future progress in the analysis of compounds like this compound is expected in several key areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), will continue to be critical for the structural elucidation of novel, uncharacterized SCRAs. dea.gov These methods provide precise mass measurements, enabling the determination of elemental composition and the differentiation of isomers, which is a common challenge in SCRA analysis. nih.gov

Metabolite Identification Strategies: Advanced software tools that predict metabolic pathways and aid in the interpretation of complex mass spectral data will become more integrated into routine analysis. researchgate.net Combining in silico prediction with in vitro metabolism studies using human liver microsomes or hepatocytes can accelerate the identification of key biomarkers for detecting SCRA use. researchgate.netmdpi.com

Isomer Differentiation: As chemists synthesize isomers of existing SCRAs to circumvent legislation, analytical techniques that can distinguish between these structurally similar compounds are paramount. The coupling of ion mobility spectrometry (IMS) with mass spectrometry offers a promising avenue for separating isomers that are indistinguishable by mass or retention time alone. The use of solid-state infrared spectroscopy can also be valuable for differentiating isomers. researchgate.net

Biosensor and Immunoassay Development: While currently limited by the sheer number and diversity of SCRAs, future research may focus on developing more broadly reactive or field-deployable screening assays. This could involve creating antibodies that recognize conserved structural motifs within a class of SCRAs, providing a faster, preliminary screening tool.

Implications for Future Synthetic Cannabinoid Research and Development of Research Tools

The study of specific compounds like this compound holds broader implications for the future of synthetic cannabinoid research and the development of essential research tools. The emergence of such analogs underscores the dynamic nature of the illicit drug market and highlights the need for agile and predictive scientific approaches. earthynow.com

The characterization of each new analog contributes to a growing library of chemical structures and analytical data. dea.gov This information is vital for forensic chemists, toxicologists, and law enforcement agencies to keep pace with the ever-changing landscape of new psychoactive substances.

Furthermore, research into the structure-activity relationships of these compounds can lead to the development of valuable research tools. mdpi.com By understanding how specific structural modifications, such as the addition of a cyclohexylmethyl group, alter receptor affinity and efficacy, scientists can design more selective and potent probes for studying the endocannabinoid system. otago.ac.nz This knowledge is not only crucial for understanding the mechanisms of action of abused substances but also holds potential for the development of future therapeutics targeting the cannabinoid receptors for various disease states. numberanalytics.com The challenges in identifying and characterizing these compounds also drive innovation in analytical chemistry and synthetic biology, pushing the boundaries of detection and production methods for complex organic molecules. nih.govlabiotech.eu

Q & A

Basic: What synthetic strategies are recommended for preparing JWH 081-N-(cyclohexylmethyl) analog, and how can purity be optimized?

Methodological Answer:

The synthesis involves substituting the parent compound’s alkyl chain (e.g., pentyl) with a cyclohexylmethyl group. Key steps include:

- Alkylation: Use cyclohexylmethyl bromide under basic conditions to introduce the substituent.

- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

- Validation: Confirm structural integrity via - and -NMR, comparing peaks to JWH 081’s spectra to verify substitution .

Basic: How should researchers design receptor binding assays to evaluate CB1/CB2 affinity for this analog?

Methodological Answer:

- Radioligand Displacement: Use -CP-55,940 as a tracer in HEK-293 cells expressing human CB1/CB2 receptors.

- Protocol: Incubate the analog (1 nM–10 µM) with membranes at 37°C for 90 min. Filter and quantify bound radioactivity via scintillation counting.

- Data Analysis: Calculate using the Cheng-Prusoff equation. Note that JWH 081’s CB1 is 1.2 nM, while its analog’s affinity remains untested .

Advanced: What analytical techniques resolve structural ambiguities in cyclohexylmethyl-substituted cannabinoids?

Methodological Answer:

- GC-MS: Identifies fragmentation patterns (e.g., loss of cyclohexylmethyl moiety at m/z 98) to differentiate from alkyl homologs.

- 2D NMR (HSQC, HMBC): Maps - correlations to confirm substituent position and stereochemistry.

- Single-Crystal X-Ray Diffraction: Provides definitive structural proof, as demonstrated for ACHMINACA, a related analog .

Advanced: How does the cyclohexylmethyl group influence structure-activity relationships (SAR) compared to fluorinated or adamantyl substituents?

Methodological Answer:

- Lipophilicity: Cyclohexylmethyl increases logP vs. pentyl, potentially enhancing blood-brain barrier permeability.

- Steric Effects: Compare binding poses via molecular docking; bulky adamantyl (as in ACHMINACA) may reduce CB1 affinity.

- Fluorinated Analogs: Fluorine’s electronegativity (e.g., JWH 019-N-(6-fluorohexyl)) alters electronic profiles but may reduce metabolic stability .

Advanced: How can contradictory data in receptor affinity studies be addressed?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., CHO vs. HEK-293), incubation times, and buffer conditions.

- Orthogonal Validation: Pair radioligand binding with functional assays (e.g., cAMP inhibition) to confirm efficacy.

- Meta-Analysis: Cross-reference datasets from analogs like ACHMINACA to identify trends in substituent effects .

Basic: What in vitro models are suitable for preliminary toxicological screening?

Methodological Answer:

- Hepatotoxicity: Use HepG2 cells treated with 1–100 µM analog; measure ATP levels (CellTiter-Glo) and LDH release.

- Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology.

- Metabolic Stability: Incubate with human liver microsomes; quantify parent compound depletion via LC-MS/MS .

Advanced: How does this analog’s pharmacokinetic profile compare to JWH 081 in preclinical models?

Methodological Answer:

- ADME Studies: Administer 5 mg/kg (IV/PO) in rodents; collect plasma for LC-MS analysis. Calculate , , and bioavailability.

- Tissue Distribution: Use whole-body autoradiography to track -labeled analog accumulation in brain vs. peripheral tissues.

- Metabolite ID: Perform HR-MS/MS on urine/fecal samples to identify oxidative (e.g., hydroxylation) or hydrolytic pathways .

Advanced: What computational methods predict the analog’s interaction with non-canonical targets (e.g., TRP channels)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to TRPV1/TRPA1 using homology models (e.g., PDB: 3J5P).

- Pharmacophore Mapping: Align with known agonists (e.g., capsaicin) to identify shared electrostatic/hydrophobic features.

- Machine Learning: Train SVM models on cannabinoid-target datasets to predict off-target activity .

Basic: What stability protocols ensure long-term storage of the analog?

Methodological Answer:

- Storage: Lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles.

- Solution Stability: Prepare stock in DMSO (10 mM), aliquot, and store at -80°C for ≤1 year.

- QC Testing: Monitor degradation via HPLC-UV (λ = 254 nm) every 3 months .

Advanced: Can cryo-EM elucidate the analog’s binding mode in CB1 receptor complexes?

Methodological Answer:

- Sample Preparation: Co-crystallize CB1-G protein with analog (5-fold molar excess) in amphipols.

- Data Collection: Use 300 keV Titan Krios with K3 detector; target 2.5–3.0 Å resolution.

- Analysis: Compare density maps to JWH 081-bound CB1 (PDB: 5XRA) to identify substituent-driven conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.